2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
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Overview
Description
2-(2,3-Dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves multiple steps. One common method starts with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride . This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of dichloromethane to form an amido alcohol . The final step involves cyclization using thionyl chloride to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act on dopamine receptors, influencing neurotransmitter activity and exhibiting potential neuroprotective effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-2,3-dimethoxy-phenyl)-[1,2,4]oxadiazole: This compound shares the dimethoxyphenyl group and exhibits similar biological activities.
2,3-Dimethoxybenzamides: These compounds have similar structural features and are used in various applications, including medicinal chemistry.
Uniqueness
What sets 2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine apart is its unique benzoxazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H25NO3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C28H25NO3/c1-30-25-19-11-16-22(26(25)31-2)27-29-24-18-10-9-17-23(24)28(32-27,20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3-19,27,29H,1-2H3 |
InChI Key |
ACZDMZXUXRUYPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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